2-Methyl-1,2-oxaphospholan-5-one 2-oxide

Overview

Description

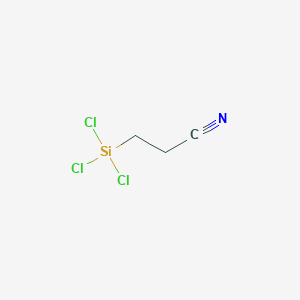

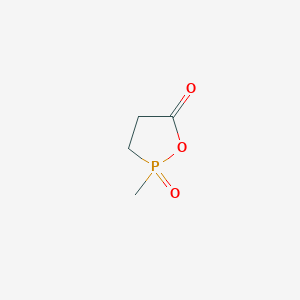

“2-Methyl-1,2-oxaphospholan-5-one 2-oxide” is a chemical compound with the molecular formula C4H7O3P . It is also known by other names such as “2-Methyl-1-oxa-2,5-dioxo-2-phospholane” and "Exolit PE 110" .

Synthesis Analysis

The synthesis of “2-Methyl-1,2-oxaphospholan-5-one 2-oxide” involves the Michael addition/lactone formation of methylphosphinic acid and methyl acrylate . In one experiment, a phosphorus-containing acrylate prepolymer was obtained by reacting 0.1 mol of OP and 0.1 mol of 4-hydroxybutyl acrylate in a three-necked flask at 110°C for 5 hours .Molecular Structure Analysis

The molecular structure of “2-Methyl-1,2-oxaphospholan-5-one 2-oxide” is represented by the formula C4H7O3P . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis

“2-Methyl-1,2-oxaphospholan-5-one 2-oxide” has a molecular weight of 134.07 . It has a melting point of 97-98°C, a boiling point of 192°C, and a density of 1.26 g/cm3 .Scientific Research Applications

Fireproofing Agent

2-Methyl-1,2-oxaphospholan-5-one 2-oxide: is utilized as a fireproofing agent due to its phosphorus content . Phosphorus compounds are known to impart flame retardant properties to materials by promoting char formation and reducing the release of flammable gases during combustion.

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis . Its reactivity allows for the construction of various organic frameworks, which are essential in the development of pharmaceuticals and agrochemicals.

Wittig Reaction Participant

It is involved in the Wittig reaction, a prominent method used to form carbon-carbon double bonds . This reaction is fundamental in the synthesis of alkenes, which are pivotal in creating complex organic molecules.

Synthesis of Organophosphorus Compounds

The compound is instrumental in synthesizing other organophosphorus compounds . These compounds have a wide range of applications, including as pesticides, plasticizers, and flame retardants.

Catalyst or Reagent in Chemical Reactions

2-Methyl-1,2-oxaphospholan-5-one 2-oxide: can act as a catalyst or reagent in various chemical reactions . Its role is crucial in increasing the efficiency and selectivity of chemical transformations.

Intermediate in Medicinal Chemistry

It is used as an intermediate in medicinal chemistry for drug development . The compound’s structural features enable the introduction of phosphorus-containing groups into drug molecules, which can alter their pharmacological properties.

Material Science Applications

In material science, this compound contributes to the development of new materials with enhanced properties . Its incorporation into polymers can improve durability, resistance to degradation, and mechanical strength.

Research Tool in Molecular Biology

Lastly, it finds use as a research tool in molecular biology . Phosphorus-containing compounds like 2-Methyl-1,2-oxaphospholan-5-one 2-oxide are used to study biological processes involving phosphorylation, a key regulatory mechanism in cells.

Mechanism of Action

Target of Action

It’s known that this compound is widely used as a starting material, intermediate, or catalyst in organic synthesis .

Mode of Action

2-Methyl-1,2-oxaphospholan-5-one 2-oxide can participate in phosphorus heterocyclic compound reactions, such as the typical Wittig reaction, which is used for the synthesis of carbon-carbon double bonds or olefin compounds . It can also be used to synthesize other organic phosphorus compounds .

Biochemical Pathways

Its involvement in the wittig reaction suggests it may influence pathways involving the formation of carbon-carbon double bonds or olefin compounds .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane, but insoluble in water . This solubility profile may influence its bioavailability.

Result of Action

Its use in organic synthesis suggests it plays a crucial role in the formation of various organic compounds .

Action Environment

It’s known that the compound is a white crystalline powder , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name |

2-methyl-2-oxo-1,2λ5-oxaphospholan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O3P/c1-8(6)3-2-4(5)7-8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMAOMQWCSTELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934335 | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15171-48-9 | |

| Record name | 2-Methyl-2,5-dioxo-1,2-oxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15171-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2-oxaphospholan-5-one 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015171489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2-oxaphospholan-5-one 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Methyl-1,2-oxaphospholan-5-one 2-oxide interact with polymers to achieve fire retardancy?

A1: 2-Methyl-1,2-oxaphospholan-5-one 2-oxide exhibits its fire retardant properties through a combination of condensed-phase and vapor-phase mechanisms.

- Condensed Phase: Research suggests that OP interacts with polymers like poly(2,6-dimethylphenylene oxide) (PPO) [] and poly(butylene terephthalate) (PBT) []. This interaction leads to changes in the thermal degradation pathway of the polymer, promoting the formation of a stable char layer. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further combustion.

- Vapor Phase: Upon heating, OP also releases phosphorus-containing volatiles []. These volatiles can act as flame poisons, interfering with the radical chain reactions responsible for flame propagation.

Q2: What makes the combination of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide and ammonium polyphosphate (APP) particularly effective in fire retardant applications?

A2: The synergistic effect observed when combining OP and APP is attributed to their complementary actions:

- Enhanced Char Formation: OP enhances the char-forming ability of APP [, ]. It promotes the formation of phosphorus ester groups and polyphosphoric acid within the char layer, making it more stable and effective at preventing further combustion.

Q3: Are there any specific examples of materials where 2-Methyl-1,2-oxaphospholan-5-one 2-oxide has proven effective as a fire retardant?

A3: Research highlights the successful application of OP in enhancing the fire retardancy of:

- PPO/HIPS Blends: Adding OP to PPO/HIPS blends significantly improves their fire performance, achieving a V-0 rating in the UL94 test [].

- PBT: A combination of OP and APP effectively imparts self-extinguishing properties (V-0 rating) to PBT, demonstrating its potential for use in this engineering thermoplastic [].

- HIPS: In high-impact polystyrene (HIPS), OP, in conjunction with APP, contributes to the formation of a robust polyphosphoric acid and probable polyphosphazene-type structure in the condensed phase, significantly improving its fire retardancy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)